molecular formula C11H16 B12561916 4,5,6,7-Tetramethylspiro[2.4]hepta-4,6-diene CAS No. 198331-54-3

4,5,6,7-Tetramethylspiro[2.4]hepta-4,6-diene

Cat. No.: B12561916
CAS No.: 198331-54-3
M. Wt: 148.24 g/mol
InChI Key: SFDCZPLGNBKVCY-UHFFFAOYSA-N
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Description

4,5,6,7-Tetramethylspiro[2.4]hepta-4,6-diene is a unique organic compound characterized by its spirocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetramethylspiro[2.4]hepta-4,6-diene typically involves the cycloalkylation of cyclopentadiene with 1,2-dibromoethane in the presence of sodium in liquid ammonia . This method allows for the formation of the spirocyclic structure through a series of cyclization and elimination reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetramethylspiro[2.4]hepta-4,6-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include epoxides, alcohols, and halogenated derivatives, which can be further utilized in various synthetic applications .

Scientific Research Applications

4,5,6,7-Tetramethylspiro[2.4]hepta-4,6-diene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetramethylspiro[2.4]hepta-4,6-diene involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to engage in unique binding interactions with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetramethylspiro[2.4]hepta-4,6-diene stands out due to its tetramethyl substitution, which imparts unique steric and electronic properties. These properties influence its reactivity and interactions, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

198331-54-3

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

IUPAC Name

4,5,6,7-tetramethylspiro[2.4]hepta-4,6-diene

InChI

InChI=1S/C11H16/c1-7-8(2)10(4)11(5-6-11)9(7)3/h5-6H2,1-4H3

InChI Key

SFDCZPLGNBKVCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2(CC2)C(=C1C)C)C

Origin of Product

United States

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